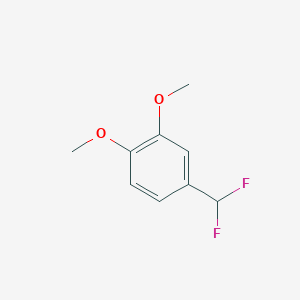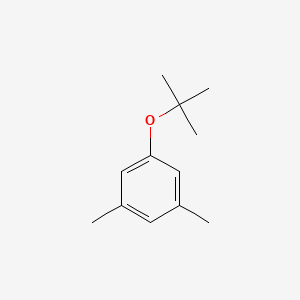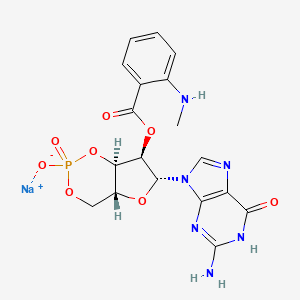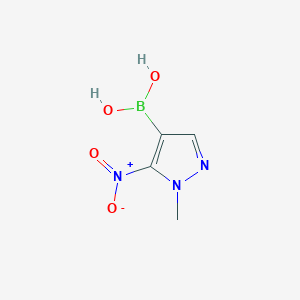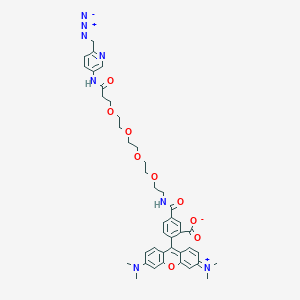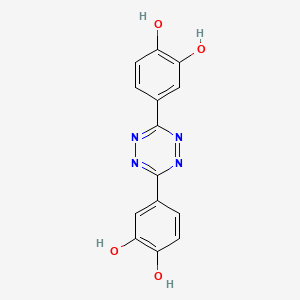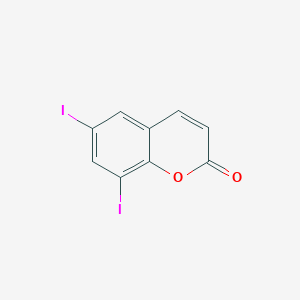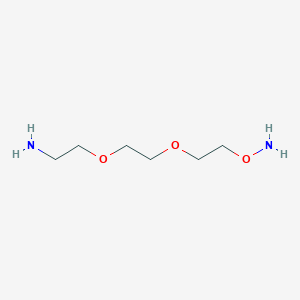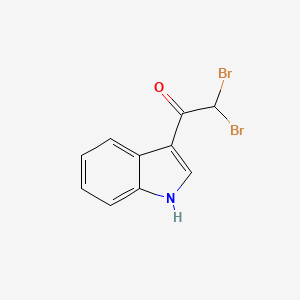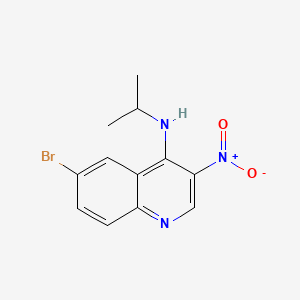
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is a quinoline derivative with a bromine atom at the 6th position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Nitration: Introduction of the nitro group at the 3rd position of the quinoline ring.
Bromination: Introduction of the bromine atom at the 6th position.
N-Alkylation: Attachment of the isopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-N-isopropyl-3-aminoquinolin-4-amine.
Scientific Research Applications
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropyl group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methyl-3-nitroquinolin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
6-Bromo-N-ethyl-3-nitroquinolin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, nitro group, and isopropyl group provides a distinct set of properties that can be exploited for various applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
6-bromo-3-nitro-N-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C12H12BrN3O2/c1-7(2)15-12-9-5-8(13)3-4-10(9)14-6-11(12)16(17)18/h3-7H,1-2H3,(H,14,15) |
InChI Key |
MREIFWWRBZGCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


